2,6,6-Trimethylcyclohexa-2,4-dienone
CAS No.: 13487-30-4
Cat. No.: VC20969769
Molecular Formula: C9H12O
Molecular Weight: 136.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 13487-30-4 |
|---|---|
| Molecular Formula | C9H12O |
| Molecular Weight | 136.19 g/mol |
| IUPAC Name | 2,6,6-trimethylcyclohexa-2,4-dien-1-one |
| Standard InChI | InChI=1S/C9H12O/c1-7-5-4-6-9(2,3)8(7)10/h4-6H,1-3H3 |
| Standard InChI Key | HRIODPQRCSAJMO-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC(C1=O)(C)C |
| Canonical SMILES | CC1=CC=CC(C1=O)(C)C |
Introduction
Basic Properties and Chemical Structure
2,6,6-Trimethylcyclohexa-2,4-dienone possesses a cyclohexadienone core substituted with three methyl groups at positions 2 and 6 (with two methyl groups at position 6). This structural arrangement creates a molecule with distinctive chemical and physical properties, making it useful in both research and industrial applications.
Physical and Chemical Properties
The compound is characterized by the following fundamental properties:
Spectroscopic Characteristics
While detailed spectroscopic data is limited in the available search results, the compound can be analyzed using reverse phase HPLC methods. One documented approach uses the Newcrom R1 column with a mobile phase containing acetonitrile, water, and phosphoric acid. For mass spectrometry applications, phosphoric acid can be replaced with formic acid .
Synthesis Methods
Several synthetic routes to 2,6,6-trimethylcyclohexa-2,4-dienone have been documented in the literature, with the most notable being its preparation from 4-oxoisophorone.
Isolation and Purification
An interesting characteristic of 2,6,6-trimethylcyclohexa-2,4-dienone is its behavior at room temperature, where it exists predominantly as its dimer (compound IV). The purification process involves thermal decomposition of this dimer to obtain the pure monomeric form .
This dimerization-decomposition behavior presents both challenges and opportunities in the handling and application of this compound. The thermal reversibility of the dimerization process allows for controlled release of the reactive monomer under specific conditions.
Chemical Reactivity
The conjugated dienone system in 2,6,6-trimethylcyclohexa-2,4-dienone contributes to its characteristic reactivity patterns, making it particularly valuable in organic synthesis.
Diels-Alder Reactions
Research has demonstrated that 2,6,6-trimethylcyclohexa-2,4-dienone readily participates in Diels-Alder reactions with various dienophiles. These reactions typically proceed with high selectivity and efficiency, positioning this compound as a valuable intermediate in the construction of more complex organic molecules.
The Diels-Alder reactivity can be attributed to the conjugated diene system within the molecule, which can act as a diene component in these [4+2] cycloaddition reactions.
Related Compounds and Derivatives
2,6,6-Trimethylcyclohexa-2,4-dienone belongs to a family of structurally related compounds that share similar core structures but differ in functional group arrangements.
Beta-Damascenone
Beta-damascenone is a cyclic monoterpene ketone described as 2,6,6-trimethylcyclohexa-1,3-diene substituted at position 1 by a crotonoyl group. With the molecular formula C₁₃H₁₈O, it represents a more complex structural relative of 2,6,6-trimethylcyclohexa-2,4-dienone .
Safranal
Safranal (2,6,6-trimethylcyclohexa-1,3-diene-1-carbaldehyde) is another related compound with the molecular formula C₁₀H₁₄O. This compound shares the same core trimethylcyclohexa-diene structure but contains an aldehyde group instead of a ketone functionality .
Ethyl 2,6,6-trimethylcyclohexa-2,4-diene-1-carboxylate
Also known as ethyl safranate, this compound (C₁₂H₁₈O₂) features an ethyl ester group connected to the same core structure as 2,6,6-trimethylcyclohexa-2,4-dienone .
The table below summarizes these structural relatives:
| Compound | Molecular Formula | Distinctive Feature |
|---|---|---|
| 2,6,6-Trimethylcyclohexa-2,4-dienone | C₉H₁₂O | Ketone functionality |
| Beta-Damascenone | C₁₃H₁₈O | Crotonoyl substitution |
| Safranal | C₁₀H₁₄O | Aldehyde functionality |
| Ethyl 2,6,6-trimethylcyclohexa-2,4-diene-1-carboxylate | C₁₂H₁₈O₂ | Ethyl ester group |
Analytical Methods
The analysis and characterization of 2,6,6-trimethylcyclohexa-2,4-dienone can be accomplished through various analytical techniques.
HPLC Analysis
High-Performance Liquid Chromatography (HPLC) represents an effective method for analyzing 2,6,6-trimethylcyclohexa-2,4-dienone. A documented approach employs a reverse phase HPLC method using the Newcrom R1 column with simple conditions. The mobile phase typically contains acetonitrile, water, and phosphoric acid, though for mass spectrometry compatibility, phosphoric acid can be substituted with formic acid .
This HPLC method offers several advantages:
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Scalability for isolation of impurities in preparative separation
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Suitability for pharmacokinetic studies
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Adaptability to UPLC applications using smaller 3 μm particle columns for faster analysis
Research Applications
2,6,6-Trimethylcyclohexa-2,4-dienone serves as a valuable intermediate in various synthetic pathways, particularly in the preparation of more complex organic molecules.
Synthetic Utility
As a versatile synthetic intermediate, 2,6,6-trimethylcyclohexa-2,4-dienone has been utilized in the preparation of various natural products. Its reactivity in Diels-Alder reactions makes it particularly valuable for constructing polycyclic compounds with defined stereochemistry .
Precursor to Natural Products
Research indicates that 2,6,6-trimethylcyclohexa-2,4-dienone serves as a versatile starting material for the preparation of certain carotenoids and other natural products, highlighting its significance in natural product synthesis .
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